molecular formula C6H8N2O3S B1223200 4-Amino-3-hydroxybenzenesulfonamide CAS No. 3588-76-9

4-Amino-3-hydroxybenzenesulfonamide

Cat. No.: B1223200
CAS No.: 3588-76-9
M. Wt: 188.21 g/mol
InChI Key: YIGBNEDFDIDTJU-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H8N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring. It appears as a grayish-white or light brown feathery crystal and is slightly soluble in water but easily soluble in acids and bases .

Mechanism of Action

Target of Action

4-Amino-3-hydroxybenzenesulfonamide is a chemical compound that has been shown to be an effective treatment for acute arsenic poisoning . The primary target of this compound is arsenic, a toxic element. The compound binds to arsenic by competitive inhibition, forming an inactive complex .

Mode of Action

The mode of action of this compound involves the formation of an inactive complex with arsenic. This is achieved through competitive inhibition, where the compound competes with other molecules for binding sites on arsenic . This interaction results in the neutralization of arsenic’s toxicity, thereby mitigating the harmful effects of arsenic poisoning .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to arsenic detoxification. The compound’s interaction with arsenic disrupts the normal biochemical processes involving arsenic, leading to the formation of an inactive complex that is eliminated from the body . The downstream effects of this interaction include the reduction of arsenic toxicity and the prevention of further harm caused by arsenic poisoning .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability and therapeutic effectiveness. The compound is metabolized through oxidation by cytochrome P450 enzymes, reduction by glutathione reductase, or conjugation with glutathione . This drug also inhibits the uptake of carbon sources by rat liver microsomes, which may be due to its ability to inhibit transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the detoxification of arsenic. By forming an inactive complex with arsenic, the compound prevents arsenic from exerting its toxic effects at the molecular and cellular levels . This results in a decrease in arsenic toxicity and an improvement in the symptoms of arsenic poisoning .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s ability to bind to arsenic and form an inactive complex . Therefore, understanding and controlling these environmental factors is crucial for maximizing the therapeutic effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

4-Amino-3-hydroxybenzenesulfonamide plays a significant role in biochemical reactions, particularly in its interaction with arsenical compounds. It binds to arsenical by competitive inhibition, forming an inactive complex that is eliminated in the urine . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes and glutathione reductase, which are involved in its metabolism . The nature of these interactions involves oxidation, reduction, and conjugation processes, which facilitate the compound’s detoxification and elimination from the body .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by reducing methaemoglobin and inhibiting the conversion of arsenite into methylated metabolites . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the uptake of carbon sources by rat liver microsomes . These effects highlight the compound’s potential in modulating cellular responses to toxic substances.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to arsenical compounds and inhibit their toxic effects. This binding interaction forms an inactive complex that is subsequently eliminated from the body . Additionally, the compound’s ability to reduce methaemoglobin and inhibit the conversion of arsenite into methylated metabolites further contributes to its detoxifying properties . These molecular interactions underscore the compound’s potential as a therapeutic agent for arsenic poisoning.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained detoxification effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively binds to arsenical compounds and facilitates their elimination . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the digestive and respiratory tracts . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidation by cytochrome P450 enzymes, reduction by glutathione reductase, and conjugation with glutathione . These metabolic processes facilitate the compound’s detoxification and elimination from the body. Additionally, the compound’s ability to inhibit the uptake of carbon sources by rat liver microsomes suggests its involvement in modulating metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes and distributed to various tissues, where it exerts its detoxifying effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, where it interacts with target biomolecules to exert its detoxifying effects . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective localization and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxybenzenesulfonamide typically involves the chlorosulfonation of toluene using chlorosulfonic acid to produce ortho-toluenesulfonyl chloride and para-toluenesulfonyl chloride. The para-toluenesulfonyl chloride is then separated by crystallization and subjected to ammonolysis with ammonia water to yield crude para-toluenesulfonamide. This crude product is further purified by decolorization with activated carbon, filtration, and acid precipitation to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for chlorosulfonation and ammonolysis, followed by purification steps to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-3-hydroxybenzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-5-sulfamoyl-1-phenol
  • 4-Amino-3-hydroxy-benzenesulfonic acid amide
  • 3-Hydroxysulfanilamide
  • 4-Amino-3-hydroxybenzenesulphonamide
  • 2-Aminophenol-4-sulfonyl amide

Uniqueness: 4-Amino-3-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-amino-3-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGBNEDFDIDTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189439
Record name 3-Hydroxysulfanilamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3588-76-9
Record name 2-Aminophenol-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3588-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxysulfanilamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxysulfanilamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-hydroxybenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Amino-3-hydroxybenzenesulfonamide in the synthesis of the novel Au(III) complex and how does its incorporation influence the complex's biological activity?

A1: this compound serves as a crucial building block in the multi-step synthesis of the azo-Schiff base ligand. This ligand then coordinates with the Au(III) ion to form the final complex []. While the paper doesn't explicitly detail the individual contributions of this compound to the final complex's activity, it highlights that the inclusion of this molecule within the ligand structure contributes to the overall properties of the complex. This is because the final ligand structure, incorporating this compound, provides specific coordination sites and influences the overall charge and geometry of the resulting Au(III) complex. These factors, in turn, likely influence the complex's interaction with biological targets like bacteria and human cancer cell lines, contributing to its observed biological activity []. Further research focusing on structure-activity relationships would be needed to dissect the specific contributions of this compound to the complex's biological activity.

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